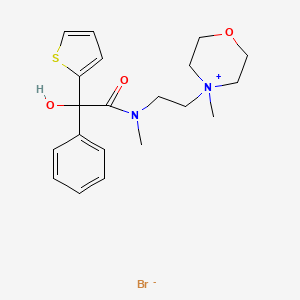
Morpholinium, 1-(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)-1-methyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromid (1:1) ist eine Verbindung mit einer komplexen Struktur, die ein Morpholinium-Ion und ein Bromid-Ion umfasst. Diese Verbindung ist bekannt für ihre potenziellen therapeutischen Anwendungen und wird oft im Kontext der pharmazeutischen Chemie untersucht .
Herstellungsmethoden
Die Synthese von Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromid (1:1) umfasst mehrere Schritte. Der Prozess beginnt typischerweise mit der Herstellung des Morpholinium-Ions, das durch Behandeln von Morpholin mit Salzsäure zur Bildung von Morpholiniumchlorid erhalten wird Industrielle Produktionsmethoden können optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Vorbereitungsmethoden
The synthesis of Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) involves several steps. The process typically starts with the preparation of the morpholinium ion, which is achieved by treating morpholine with hydrochloric acid to generate morpholinium chloride Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromid (1:1) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann Oxidationsreaktionen durchlaufen, oft unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid umfassen.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere an der Bromid-Ion-Stelle, unter Verwendung von Reagenzien wie Natriumhydroxid oder Kaliumcyanid.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromid (1:1) hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Reagenz in verschiedenen organischen Synthesen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren.
Medizin: Die Forschung konzentriert sich auf ihre potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung bestimmter Krankheiten.
Industrie: Es kann bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromid (1:1) beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die an seinem Wirkmechanismus beteiligten Pfade sind noch in der Erforschung, aber es wird angenommen, dass er die zelluläre Signalgebung und Stoffwechselprozesse beeinflusst .
Wissenschaftliche Forschungsanwendungen
Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research focuses on its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromide (1:1) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromid (1:1) kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Morpholiniumchlorid: Eine einfachere Verbindung mit ähnlichen strukturellen Merkmalen, jedoch ohne die komplexen Substituenten.
Thiophenderivate: Verbindungen, die den Thiophenring enthalten, die möglicherweise ähnliche biologische Aktivitäten aufweisen.
Phenylacethylderivate: Verbindungen mit der Phenylacethylgruppe, die möglicherweise einige chemische Eigenschaften gemeinsam haben.
Die Einzigartigkeit von Morpholinium, 4-[2-[[2-hydroxy-2-phenyl-2-(2-thienyl)acetyl]methylamino]ethyl]-4-methyl-, bromid (1:1) liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen .
Eigenschaften
CAS-Nummer |
28023-03-2 |
|---|---|
Molekularformel |
C20H27BrN2O3S |
Molekulargewicht |
455.4 g/mol |
IUPAC-Name |
2-hydroxy-N-methyl-N-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]-2-phenyl-2-thiophen-2-ylacetamide;bromide |
InChI |
InChI=1S/C20H27N2O3S.BrH/c1-21(10-11-22(2)12-14-25-15-13-22)19(23)20(24,18-9-6-16-26-18)17-7-4-3-5-8-17;/h3-9,16,24H,10-15H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AQUJJLNCIKVQQG-UHFFFAOYSA-M |
Kanonische SMILES |
CN(CC[N+]1(CCOCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


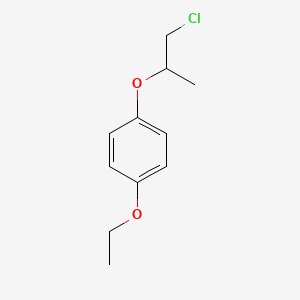
![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one;hydrochloride](/img/structure/B12297002.png)

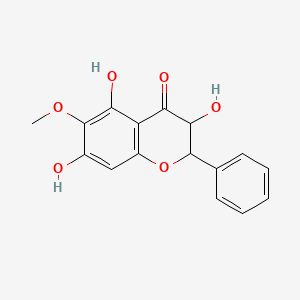
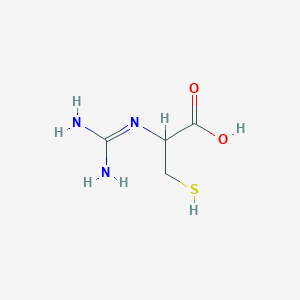

![(3aR)-3aalpha,7,7aalpha,8,9,9abeta-Hexahydro-5,8beta-dimethyl-3-methyleneazuleno[6,5-b]furan-2,6(3H,4H)-dione](/img/structure/B12297027.png)
![beta-D-Glucopyranoside, (3beta,5beta)-spirostan-3-yl O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-](/img/structure/B12297035.png)
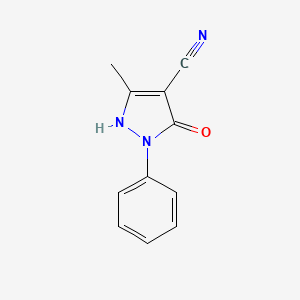

![8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12297054.png)
![[[1-[(2-Aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphanyl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12297055.png)
![(3S,alphaR)-3-[[(R)-Amino(4-hydroxyphenyl)acetyl]amino]-alpha-(4-hydroxyphenyl)-2-oxo-1-azetidineacetic acid](/img/structure/B12297058.png)
![2,3-Epoxy-1,1,4,12-tetramethylperhydro-7,8a-ethanobenz[f]azulene-4,9,10,10a,12-pentol](/img/structure/B12297063.png)
